3-Hydroxyheptadecanoic acid methyl ester

描述

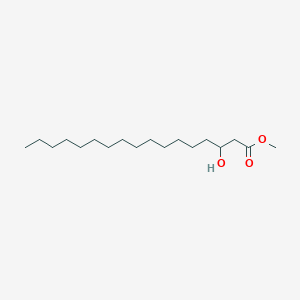

17-羟基十七烷酸甲酯是一种羟基化的脂肪酸甲酯。它是十七烷酸的衍生物,在第三个碳原子上连接了一个羟基,羧酸基团与甲醇酯化。 这种化合物以其存在于某些细菌物种中的存在及其在脂质生物化学中的作用而闻名 .

准备方法

合成路线和反应条件

17-羟基十七烷酸甲酯的合成通常涉及用甲醇酯化 17-羟基十七烷酸。该反应通常由酸催化剂催化,例如硫酸或盐酸。 该反应在回流条件下进行以确保完全酯化 .

工业生产方法

在工业环境中,脂肪酸甲酯,包括 17-羟基十七烷酸甲酯的生产可以通过微波辅助衍生化来实现。与传统的加热方法相比,该方法显着缩短了反应时间。 酯化过程可以在几分钟内完成,使其高度适用于大规模生产 .

化学反应分析

反应类型

17-羟基十七烷酸甲酯经历各种化学反应,包括:

氧化: 羟基可以被氧化形成酮或羧酸。

还原: 酯基可以被还原形成相应的醇。

取代: 羟基可以参与取代反应形成不同的衍生物.

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用诸如氢化铝锂或硼氢化钠等还原剂。

取代: 氯化亚砜或三溴化磷等试剂可用于取代反应.

形成的主要产物

氧化: 3-酮十七烷酸甲酯或 3-羧基十七烷酸甲酯。

还原: 3-羟基十七烷醇。

取代: 取决于所用试剂的不同取代衍生物.

科学研究应用

17-羟基十七烷酸甲酯在科学研究中有几个应用:

脂质生物化学: 它用作细菌细胞脂肪酸气相色谱分析中的标准品.

生物学研究: 它存在于某些细菌物种中,并对其在细菌脂质代谢中的作用进行了研究.

工业应用: 它用作各种样品中脂肪酸和脂质定量的内标.

作用机制

17-羟基十七烷酸甲酯的作用机制涉及其与脂质代谢途径的相互作用。它可以掺入脂质膜中,影响其流动性和功能。 羟基允许形成氢键,这会影响化合物与生物系统中其他分子的相互作用 .

相似化合物的比较

类似化合物

十七烷酸甲酯: 缺少羟基,使其在某些化学反应中反应性较低.

3-羟基癸酸甲酯: 链长较短,影响其物理和化学性质.

3-羟基十六烷酸甲酯: 结构相似,但链长不同,影响其生物活性.

独特性

17-羟基十七烷酸甲酯的独特性在于其特定的链长和第三个碳原子上存在羟基。 这种特征的组合使其在脂质生物化学和细菌研究中特别有用,它可以作为某些代谢过程的标记 .

生物活性

3-Hydroxyheptadecanoic acid methyl ester, also known as methyl 3-hydroxyheptadecanoate, is a hydroxylated fatty acid methyl ester characterized by a hydroxyl group at the third carbon of the heptadecanoic acid chain. Its molecular formula is with a molecular weight of approximately 300.48 g/mol. This compound has garnered attention for its potential biological activities, particularly in lipid metabolism and its role within the gut microbiome.

The presence of the hydroxyl group in this compound allows for unique reactivity patterns. It can undergo various chemical reactions, including oxidation, reduction, and substitution, which are significant for understanding its behavior in biological systems.

| Reaction Type | Product |

|---|---|

| Oxidation | 3-keto Heptadecanoic Acid methyl ester |

| Reduction | 3-hydroxy Heptadecanol |

| Substitution | Various substituted derivatives depending on the reagent used |

Role in Lipid Metabolism

Research indicates that this compound is involved in lipid metabolism, particularly within bacterial species such as Bacteroides thetaiotaomicron. Its incorporation into lipid membranes may affect membrane fluidity and function, potentially influencing metabolic pathways related to lipid utilization and storage.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. The exact mechanisms remain to be fully elucidated, but it is hypothesized that the hydroxyl group could mediate interactions with inflammatory pathways, possibly modulating responses to inflammatory stimuli .

Gut Microbiome Implications

This compound has been identified within the human gut microbiome, indicating its potential role in human health. Its presence suggests a contribution to metabolic processes that may influence overall health outcomes .

Case Studies

- Study on Lipid Metabolism : A study investigated the effects of various fatty acid methyl esters on lipid metabolism in Bacteroides thetaiotaomicron. Results indicated that this compound significantly influenced the lipid profiles of bacterial membranes, enhancing their stability under stress conditions.

- Anti-inflammatory Activity : Another research focused on the anti-inflammatory effects of hydroxylated fatty acids. The study demonstrated that this compound reduced pro-inflammatory cytokine levels in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

The biological activity of this compound is thought to involve several mechanisms:

- Membrane Interaction : The compound can integrate into cellular membranes, affecting their fluidity and permeability, which plays a crucial role in cellular signaling and transport processes.

- Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonding with other biomolecules, potentially influencing enzyme activity and metabolic pathways .

Comparative Analysis

The unique biological activities of this compound can be contrasted with other similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| Heptadecanoic Acid Methyl Ester | 284.48 g/mol | Saturated fatty acid without hydroxyl group | |

| 2-Hydroxyheptadecanoic Acid Methyl Ester | 300.48 g/mol | Hydroxyl group at position 2 | |

| 3-Hydroxyoctadecanoic Acid Methyl Ester | 300.48 g/mol | Hydroxyl group at position 3 but longer carbon chain |

属性

IUPAC Name |

methyl 3-hydroxyheptadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(20)21-2/h17,19H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTSKRLQHYPZAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。